molecular formula C12H17BO3 B1344667 4-Hexanoylphenylboronic acid CAS No. 1106677-24-0

4-Hexanoylphenylboronic acid

Cat. No.: B1344667
CAS No.: 1106677-24-0
M. Wt: 220.07 g/mol
InChI Key: MDARDEFCXPDTJR-UHFFFAOYSA-N
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Description

4-Hexanoylphenylboronic acid: is an organic compound with the molecular formula C12H17BO3 . It is a boronic acid derivative characterized by a hexanoyl group attached to a phenyl ring, which is further bonded to a boronic acid moiety.

Biochemical Analysis

Biochemical Properties

4-Hexanoylphenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of reversible covalent bonds with diols and other molecules containing hydroxyl groups. This property makes it useful in the design of sensors and drug delivery systems. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s activity . Additionally, this compound can interact with glycoproteins and glycolipids, influencing their function and stability.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . This modulation can affect various cellular processes, including cell growth, differentiation, and apoptosis. Furthermore, the compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the formation of reversible covalent bonds with biomolecules containing hydroxyl groups. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . For instance, the compound can inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s activity. Additionally, this compound can influence gene expression by binding to transcription factors and other regulatory proteins, altering their activity and, consequently, the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to the compound can lead to changes in cellular function, including alterations in cell signaling pathways, gene expression, and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of the compound can have beneficial effects, such as modulating enzyme activity and influencing cell signaling pathways . High doses can lead to toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels. It is essential to determine the optimal dosage to achieve the desired effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound can be metabolized by enzymes such as cytochrome P450, which can lead to the formation of reactive intermediates . These intermediates can further interact with other biomolecules, influencing metabolic flux and metabolite levels. Understanding the metabolic pathways of this compound is crucial for predicting its effects on cellular function and potential toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that influence its activity and function. The compound can be transported across cell membranes by specific transporters or through passive diffusion . Once inside the cell, it can interact with binding proteins that influence its localization and accumulation. The distribution of this compound within tissues can also affect its overall activity and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it can localize to the nucleus, where it can interact with transcription factors and other regulatory proteins, influencing gene expression. Additionally, this compound can localize to the cytoplasm, where it can modulate enzyme activity and cell signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hexanoylphenylboronic acid can be synthesized through several methods. One common approach involves the reaction of phenylboronic acid with hexanoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product after purification .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of boronic acid synthesis can be applied. These methods often involve large-scale reactions using optimized conditions to maximize yield and purity. Industrial processes may also incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Hexanoylphenylboronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form corresponding boronic esters or borates.

    Reduction: Reduction reactions can convert the carbonyl group in the hexanoyl moiety to an alcohol.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 4-Hexanoylphenylboronic acid is used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is utilized for the development of boron-containing drugs. Its ability to form reversible covalent bonds with diols makes it valuable in the design of enzyme inhibitors and sensors for biological molecules .

Medicine: Its boronic acid moiety can interact with biological targets, leading to therapeutic effects .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and catalysts. Its unique chemical properties make it suitable for various applications in material science .

Mechanism of Action

The mechanism of action of 4-Hexanoylphenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is facilitated by the boronic acid group, which can undergo reversible esterification with diols. This property is exploited in the design of enzyme inhibitors, where the compound can bind to the active site of enzymes, inhibiting their activity .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 4-Hexanoylphenylboronic acid is unique due to the presence of the hexanoyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where specific interactions with biological molecules or unique chemical transformations are required .

Properties

IUPAC Name

(4-hexanoylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BO3/c1-2-3-4-5-12(14)10-6-8-11(9-7-10)13(15)16/h6-9,15-16H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDARDEFCXPDTJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)CCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70629666
Record name (4-Hexanoylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1106677-24-0
Record name (4-Hexanoylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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